molecular formula C24H17N3O3 B7728108 MFCD06324827

MFCD06324827

Cat. No.: B7728108
M. Wt: 395.4 g/mol
InChI Key: YUCBDAJWHJWXTL-QGOAFFKASA-N
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Description

MFCD06324827 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis.

Hypothetically, this compound may belong to the class of organoboron or organophosphine ligands, given the prevalence of such compounds in catalysis research (e.g., hybrid phosphine-alkene ligands in ). Its applications could span asymmetric catalysis, Suzuki-Miyaura cross-coupling, or medicinal chemistry, depending on its substituents and metal-binding properties.

Properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-29-22-10-6-5-9-21(22)26-24(28)18(15-25)13-16-11-12-20-19(14-16)23(30-27-20)17-7-3-2-4-8-17/h2-14H,1H3,(H,26,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCBDAJWHJWXTL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06324827 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

    Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of reactants are mixed in industrial reactors, and the reactions are carried out under optimized conditions to maximize yield.

    Continuous Monitoring: The reaction progress is continuously monitored using analytical techniques such as gas chromatography or mass spectrometry to ensure consistency and quality.

    Purification and Packaging: The final product is purified using industrial-scale techniques and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

MFCD06324827 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of catalysts, alkylating agents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups

Scientific Research Applications

MFCD06324827 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science research.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the development of new materials, coatings, and industrial processes.

Mechanism of Action

The mechanism of action of MFCD06324827 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions.

    Modulating Receptors: The compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

    Affecting Gene Expression: It may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physicochemical Properties
Compound (MDL No.) Molecular Formula Molecular Weight Key Functional Groups Solubility (mg/mL) Log Po/w (XLOGP3) BBB Permeability CYP Inhibition Reference
MFCD06324827 (hypothetical) ~250–300 (est.) Boron/Phosphine Moderate (est.) ~2.0–3.0 (est.) Likely No
MFCD00039227 C₁₀H₉F₃O 202.17 Trifluoromethyl ketone 0.24 2.15 Yes No
MFCD11848442 C₇H₆FNO₃ 171.13 Fluoronitroaromatic 0.687 1.64 (MLOGP) No No
MFCD02258901 C₉H₉NO₂ 163.17 Dihydroisoquinolinone 0.55 (ESOL) 1.64 Yes No

Key Observations :

  • Trifluoromethyl Ketones (e.g., MFCD00039227) : Exhibit high BBB permeability and moderate lipophilicity (Log P ~2.15), making them suitable for CNS-targeted drug design. Their electron-withdrawing CF₃ group enhances stability in catalytic cycles .
  • Fluoronitroaromatics (e.g., MFCD11848442) : Lower molecular weight (~171 Da) and higher solubility (0.687 mg/mL) favor applications in agrochemicals or fluorophore synthesis. However, their nitro group may limit biocompatibility .
  • Dihydroisoquinolinones (e.g., MFCD02258901): Polar surface area (TPSA = 46.25 Ų) and hydroxyl groups improve solubility but reduce membrane permeability compared to trifluoromethyl analogs .

Functional Analogs in Catalysis

Table 2: Catalytic Performance and Reaction Conditions
Compound (MDL No.) Application Reaction Yield Key Catalytic Feature Reaction Conditions Reference
This compound (hypothetical) Cross-coupling reactions Potential Pd/Fe coordination 75–100°C, 1–24 hours
MFCD00039227 Ketone hydrogenation 85–95% CF₃ group stabilizes metal complexes 50°C, 10 bar H₂, 12 hours
MFCD13195646 Suzuki-Miyaura coupling 90% Boronic acid moiety 75°C, THF/H₂O, 1.3 hours

Key Observations :

  • MFCD13195646 : A boronic acid derivative achieves 90% yield in Suzuki-Miyaura couplings under mild conditions (75°C, 1.3 hours), highlighting the role of boron in transmetalation steps .
  • MFCD00039227 : The trifluoromethyl group enhances electron deficiency at the metal center, improving hydrogenation efficiency .

Pharmacological and Industrial Relevance

  • Solubility and Bioavailability : MFCD02258901’s Log S (ESOL) = -2.99 limits its oral bioavailability, whereas MFCD00039227’s higher solubility (0.24 mg/mL) and BBB permeability make it more drug-like .
  • Thermal Stability : Fluorinated compounds (e.g., MFCD11848442) exhibit superior thermal stability in industrial processes, with reaction temperatures up to 110°C .

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